1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
Description
This compound features a pyrrolidine ring substituted at the 2-position with a phenylsulfonylmethyl group. The pyrrolidine is linked via a sulfonyl bridge to a para-substituted phenyl ring bearing an ethanone moiety. The dual sulfonyl groups may enhance metabolic stability and binding affinity, while the ethanone could serve as a reactive site for further derivatization .
Properties
IUPAC Name |
1-[4-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-15(21)16-9-11-19(12-10-16)27(24,25)20-13-5-6-17(20)14-26(22,23)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMCWKQKXWFVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylsulfonyl groups through sulfonylation reactions. The final step involves the attachment of the ethanone group via acylation reactions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions such as temperature, pressure, and reagent concentration, which is crucial for the synthesis of complex molecules.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing phenylsulfonylmethyl pyrrolidine as a precursor.
- Functional Group Transformations : Modifying the sulfonamide groups to enhance biological activity.
Derivative Compounds
The compound serves as a precursor for synthesizing various heterocyclic compounds with potential pharmacological activities. For instance, derivatives incorporating thiazole and imidazole moieties have been synthesized and evaluated for their anti-cancer properties .
Anti-Cancer Properties
Research indicates that this compound exhibits promising anti-cancer activity. A study demonstrated its effectiveness in inhibiting human liver cancer cell proliferation through molecular docking studies and in vitro assays .
Case Studies
Several studies have documented the applications of this compound in various research contexts:
- Heterocyclic Synthesis : A study published in the International Journal of Organic Chemistry detailed the synthesis of novel sulfonamides incorporating this compound, highlighting its utility in generating biologically active heterocycles .
- Molecular Docking Studies : Research focused on evaluating the binding affinity of this compound to target proteins involved in cancer pathways, providing insights into its potential therapeutic mechanisms .
- Pharmacological Evaluations : Investigations into its anti-inflammatory properties have also been reported, suggesting broader applications beyond oncology .
Mechanism of Action
The mechanism of action of 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl groups may enhance binding affinity to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Piperidine Analogs: The compound 1-[4-(1-piperidylsulfonyl)phenyl]ethanone (CAS 58722-34-2) replaces pyrrolidine with a six-membered piperidine ring.
- Triazole Derivatives: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares the phenylsulfonylphenyl-ethanone motif but incorporates a triazole core. Triazoles often exhibit stronger hydrogen-bonding capacity, which may enhance solubility or bioactivity .
Sulfonyl Group Modifications
- Methylsulfonyl vs. Phenylsulfonyl: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone () substitutes phenylsulfonyl with methylsulfonyl. The smaller methyl group reduces steric hindrance but may decrease π-π stacking interactions with aromatic residues in target proteins .
Functional Group Additions
- Amino Substituents: 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one () introduces an amino group, enabling hydrogen-bond donor interactions absent in the target compound. This modification could improve binding to polar enzyme active sites .
Biological Activity
1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 330.4 g/mol. Its structure includes a pyrrolidine ring, phenylsulfonyl groups, and an ethanone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1448052-22-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets and receptors. The phenylsulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the pyrrolidine and pyridine moieties enhance binding affinity through hydrophobic and π-π interactions, leading to modulation of receptor functions and inhibition of cellular pathways involved in disease processes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Case Study:
A study evaluated the compound's effects on human colon cancer cell lines (HCT116). Treatment with varying concentrations (5–20 µM) resulted in a significant reduction in cell viability, correlating with increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as caspases .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models. It appears to modulate the NF-kB signaling pathway, which plays a crucial role in inflammation.
Research Findings:
In a controlled experiment, cells treated with the compound exhibited reduced expression of TNF-alpha and IL-6 compared to untreated controls. This suggests its potential utility in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate bioavailability and favorable metabolic stability, although further research is needed to elucidate its pharmacokinetic parameters fully.
Q & A
Q. Resolving Contradictions :
- Cross-validate Compare experimental IR peaks with computational predictions (e.g., DFT calculations) .
- Use heteronuclear correlation NMR (HSQC/HMBC) to resolve ambiguous assignments.
- Reference databases like NIST Chemistry WebBook for benchmark spectral data .
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in enzymatic inhibition studies?
Methodological Answer:
Structural modifications : Synthesize analogs with variations in:
- Sulfonyl groups (e.g., replace phenylsulfonyl with methylsulfonyl) .
- Pyrrolidine substituents (e.g., fluorination at the 2-position) .
Computational docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .
In vitro assays : Measure IC₅₀ values against recombinant enzymes and validate via kinetic studies (e.g., Lineweaver-Burk plots).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
